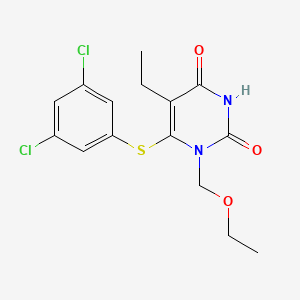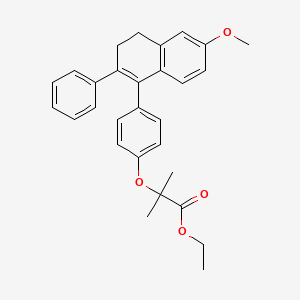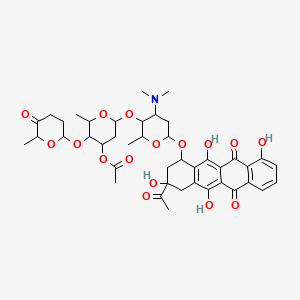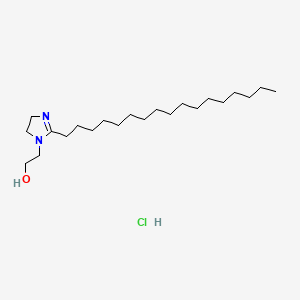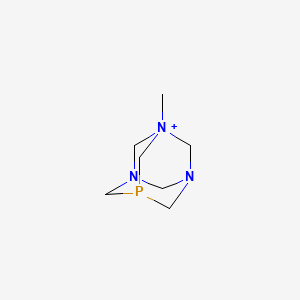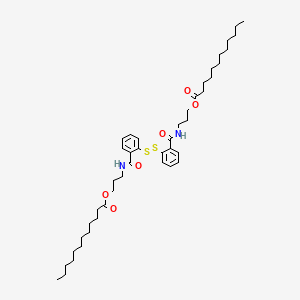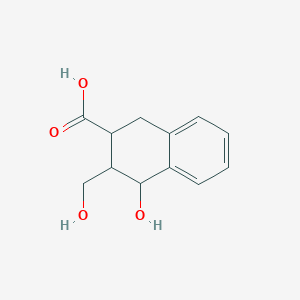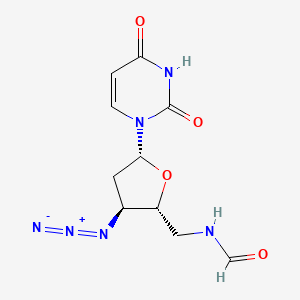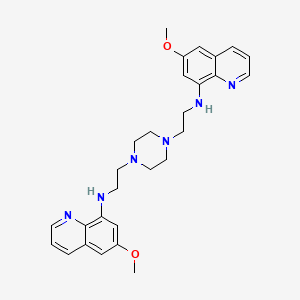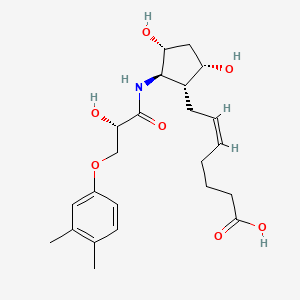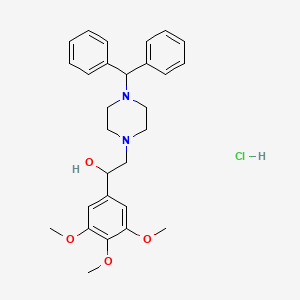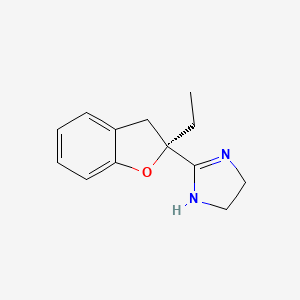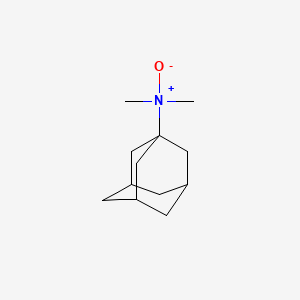
1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane is a unique organic compound characterized by the presence of an adamantyl group attached to a hydroxy-dimethyl-lambda(5)-azane moiety The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts significant stability to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Nucleophilic Substitution: The 1-bromoadamantane undergoes nucleophilic substitution with a dimethylamine derivative to form 1-adamantyl(dimethyl)amine.
Hydroxylation: The final step involves the hydroxylation of the dimethylamine derivative using an oxidizing agent like hydrogen peroxide or a peracid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The adamantyl group can participate in substitution reactions, where the hydrogen atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted adamantyl derivatives.
Aplicaciones Científicas De Investigación
1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules due to its stability and unique structure.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its rigid structure and stability.
Mecanismo De Acción
The mechanism of action of 1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, inhibiting their function or altering their activity. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Chemical Reactions: In chemical synthesis, the compound’s stability and reactivity are influenced by the adamantyl group’s steric effects, which can affect reaction rates and selectivity.
Comparación Con Compuestos Similares
1-Adamantylamine: Similar structure but lacks the hydroxyl and dimethyl groups.
1-Adamantanol: Contains a hydroxyl group but lacks the dimethyl-lambda(5)-azane moiety.
1-Adamantylmethylamine: Similar amine structure but with a different substitution pattern.
Uniqueness: 1-Adamantyl(hydroxy)dimethyl-lambda(5)-azane is unique due to the combination of the adamantyl group with a hydroxy-dimethyl-lambda(5)-azane moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
3717-41-7 |
|---|---|
Fórmula molecular |
C12H21NO |
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
N,N-dimethyladamantan-1-amine oxide |
InChI |
InChI=1S/C12H21NO/c1-13(2,14)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 |
Clave InChI |
IYWIVICINGQCIS-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C12CC3CC(C1)CC(C3)C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


